Cas no 91103-94-5 (5-(n,n-Dimethylsulfamoyl)-2-fluorobenzoic Acid)
5-(n,n-Dimethylsulfamoyl)-2-fluorobenzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 5-Dimethylsulfamoyl-2-fluoro-benzoic acid
- 5-(n,n-Dimethylsulfamoyl)-2-fluorobenzoic Acid
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- MDL: MFCD06355944
- Inchi: 1S/C9H10FNO4S/c1-11(2)16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13)
- InChI Key: SPLPERBFJNXJRZ-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=C(C(=O)O)C=1)F)(N(C)C)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
5-(n,n-Dimethylsulfamoyl)-2-fluorobenzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 019536-1g |
5-Dimethylsulfamoyl-2-fluoro-benzoic acid |
91103-94-5 | 1g |
5005CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 019536-500mg |
5-Dimethylsulfamoyl-2-fluoro-benzoic acid |
91103-94-5 | 500mg |
3055CNY | 2021-05-07 | ||
| TRC | B617583-25mg |
5-(n,n-Dimethylsulfamoyl)-2-fluorobenzoic Acid |
91103-94-5 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B617583-50mg |
5-(n,n-Dimethylsulfamoyl)-2-fluorobenzoic Acid |
91103-94-5 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B617583-250mg |
5-(n,n-Dimethylsulfamoyl)-2-fluorobenzoic Acid |
91103-94-5 | 250mg |
$ 320.00 | 2022-06-07 | ||
| Matrix Scientific | 019536-1g |
5-Dimethylsulfamoyl-2-fluoro-benzoic acid |
91103-94-5 | 1g |
$595.00 | 2023-09-11 | ||
| Matrix Scientific | 019536-500mg |
5-Dimethylsulfamoyl-2-fluoro-benzoic acid |
91103-94-5 | 500mg |
$380.00 | 2023-09-11 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 019536-1g |
5-Dimethylsulfamoyl-2-fluoro-benzoic acid |
91103-94-5 | 1g |
5005.0CNY | 2021-07-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 019536-500mg |
5-Dimethylsulfamoyl-2-fluoro-benzoic acid |
91103-94-5 | 500mg |
3055.0CNY | 2021-07-05 | ||
| Enamine | EN300-10862-0.05g |
5-(dimethylsulfamoyl)-2-fluorobenzoic acid |
91103-94-5 | 95.0% | 0.05g |
$61.0 | 2025-02-21 |
5-(n,n-Dimethylsulfamoyl)-2-fluorobenzoic Acid Suppliers
5-(n,n-Dimethylsulfamoyl)-2-fluorobenzoic Acid Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 5-(n,n-Dimethylsulfamoyl)-2-fluorobenzoic Acid
Introduction to 5-Dimethylsulfamoyl-2-fluoro-benzoic acid (CAS No. 91103-94-5)
5-Dimethylsulfamoyl-2-fluoro-benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 91103-94-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of fluoro-substituted benzoic acids, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of both a dimethylsulfamoyl group and a fluoro substituent in its molecular structure imparts unique chemical and pharmacological properties, making it a subject of intense study in drug discovery and development.
The molecular structure of 5-Dimethylsulfamoyl-2-fluoro-benzoic acid consists of a benzene ring substituted at the 2-position with a fluorine atom and at the 5-position with a dimethylsulfamoyl group. This arrangement contributes to its distinct reactivity and interaction with biological targets. The fluoro group, in particular, is known to enhance metabolic stability and binding affinity, which are critical factors in the design of effective pharmaceutical agents. The dimethylsulfamoyl moiety further influences the compound's solubility and pharmacokinetic behavior, making it a valuable scaffold for medicinal chemists.
In recent years, 5-Dimethylsulfamoyl-2-fluoro-benzoic acid has been explored as a key intermediate in the synthesis of various bioactive molecules. Its versatility allows for modifications at multiple sites, enabling the creation of libraries of derivatives with tailored properties. These derivatives have shown promise in preclinical studies as potential inhibitors of enzymes involved in inflammatory pathways, making them attractive candidates for the treatment of chronic diseases such as arthritis and inflammatory bowel disease.
One of the most compelling aspects of 5-Dimethylsulfamoyl-2-fluoro-benzoic acid is its role in the development of novel antimicrobial agents. The fluoro-substituted benzoic acids exhibit enhanced activity against Gram-negative bacteria, which pose a significant challenge in modern medicine due to their resistance to conventional antibiotics. Researchers have leveraged the structural features of this compound to design molecules that disrupt bacterial cell wall synthesis or interfere with essential metabolic processes. Preliminary studies indicate that certain derivatives exhibit potent activity against multidrug-resistant strains, offering hope for addressing the growing threat of antibiotic resistance.
The synthesis of 5-Dimethylsulfamoyl-2-fluoro-benzoic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only facilitate the production of the compound but also provide insights into optimizing its structural features for improved biological activity.
From a computational chemistry perspective, 5-Dimethylsulfamoyl-2-fluoro-benzoic acid has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. Computer simulations have helped identify key binding pockets on enzymes and receptors, providing rational guidance for structure-activity relationship (SAR) studies. These insights have been instrumental in designing next-generation compounds with enhanced potency and selectivity. Additionally, virtual screening techniques have been used to mine large databases of chemical compounds for potential hits that can be further optimized based on the scaffold provided by 5-Dimethylsulfamoyl-2-fluoro-benzoic acid.
The pharmacokinetic profile of 5-Dimethylsulfamoyl-2-fluoro-benzoic acid is another area of active investigation. Studies using in vitro and in vivo models have provided valuable data on its absorption, distribution, metabolism, and excretion (ADME) properties. These findings are crucial for understanding how the compound behaves within the body and for predicting its efficacy and safety in clinical settings. By optimizing its physicochemical properties, researchers aim to enhance its bioavailability and reduce potential side effects, thereby improving patient outcomes.
In conclusion, 5-Dimethylsulfamoyl-2-fluoro-benzoic acid (CAS No. 91103-94-5) represents a promising compound in pharmaceutical research due to its unique structural features and versatile applications. Its role as an intermediate in drug discovery spans across various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer therapies. Ongoing research continues to uncover new possibilities for leveraging this compound's potential, underscoring its importance in advancing modern medicine.
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